Diethyl [2-(3-chlorophenyl)ethyl]propanedioate
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Overview
Description
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanedioate (malonate) group, which is diethylated, and a 3-chlorophenyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(3-chlorophenyl)ethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate halide. The general procedure includes the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with 3-chlorophenylethyl bromide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenylacetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Hydrolysis: Yields 3-chlorophenylacetic acid and diethyl malonate.
Decarboxylation: Yields 3-chlorophenylacetic acid.
Scientific Research Applications
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Material Science: May be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl [2-(3-chlorophenyl)ethyl]propanedioate in biological systems is not well-documented. its reactivity can be attributed to the presence of the ester groups and the 3-chlorophenyl moiety, which can interact with various molecular targets through nucleophilic and electrophilic interactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 3-chlorophenyl group.
Ethyl acetoacetate: Another ester with similar reactivity but different structural features.
Uniqueness
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and physical properties compared to simpler esters like diethyl malonate and ethyl acetoacetate .
Properties
CAS No. |
119035-44-8 |
---|---|
Molecular Formula |
C15H19ClO4 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
diethyl 2-[2-(3-chlorophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C15H19ClO4/c1-3-19-14(17)13(15(18)20-4-2)9-8-11-6-5-7-12(16)10-11/h5-7,10,13H,3-4,8-9H2,1-2H3 |
InChI Key |
FALXKMHHSCIHSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC(=CC=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
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